
Trans-3-aminocyclobutane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with an amino group and a sulfonamide group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and sulfonamide groups. One common method involves the use of cyclobutane derivatives, which are subjected to amination and sulfonation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving enzyme dysregulation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride include other cyclobutane derivatives with different substituents, such as:
- (1r,3r)-3-aminocyclobutane-1-carboxylic acid
- (1r,3r)-3-aminocyclobutane-1-phosphonic acid
- (1r,3r)-3-aminocyclobutane-1-thiol
Uniqueness
The uniqueness of (1r,3r)-3-aminocyclobutane-1-sulfonamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C4H11ClN2O2S |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
3-aminocyclobutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-3-1-4(2-3)9(6,7)8;/h3-4H,1-2,5H2,(H2,6,7,8);1H |
Clé InChI |
RVMAHAYVYZMWFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1S(=O)(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


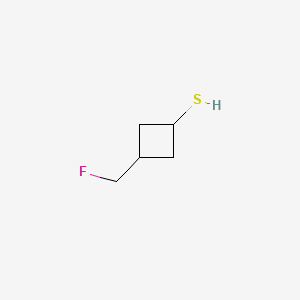

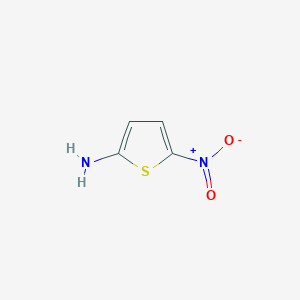
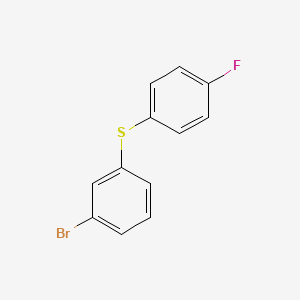
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

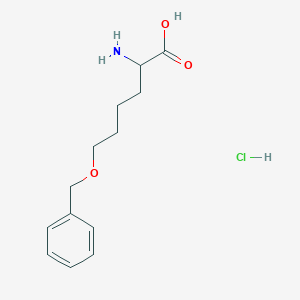
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
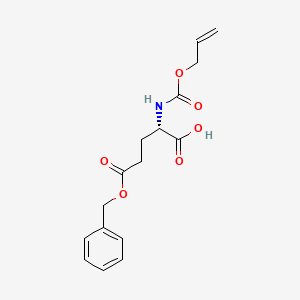


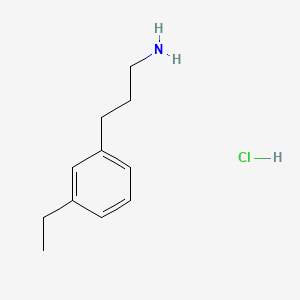
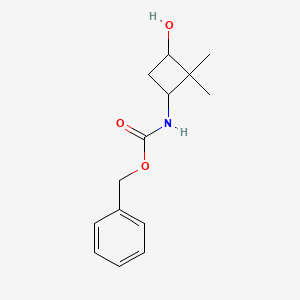
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
